molecular formula C13H13N3O2S2 B2789569 2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide CAS No. 946210-48-6

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide

Cat. No.: B2789569
CAS No.: 946210-48-6
M. Wt: 307.39
InChI Key: WDYUOKVYTRZRJD-UHFFFAOYSA-N
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Description

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide is a synthetic organic compound with the CAS Registry Number 946210-48-6 . This molecule features a molecular formula of C 13 H 13 N 3 O 2 S 2 and a molecular weight of 307.4 g/mol . Its structure consists of a central 4-phenylthiazole ring, which is substituted at the 5-position with an acetamido group and at the 2-position with a thioether linkage to an acetamide functional group . As a member of the phenylthiazole family, this compound serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this scaffold to explore structure-activity relationships, particularly in the development of novel heterocyclic compounds with potential biological activity. The presence of multiple hydrogen bond donors and acceptors makes it a candidate for molecular recognition studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-8(17)15-12-11(9-5-3-2-4-6-9)16-13(20-12)19-7-10(14)18/h2-6H,7H2,1H3,(H2,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYUOKVYTRZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide typically involves the reaction of 5-acetamido-4-phenylthiazole with a suitable thioacetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5-Acetamido-4-phenylthiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Triazinoindole-Acetamide Derivatives

Compounds such as N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) () share the thioacetamide backbone but incorporate triazinoindole rings and brominated aryl groups. These modifications enhance lipophilicity and may improve blood-brain barrier penetration compared to the phenylthiazole core in the target compound.

Benzimidazole-Triazole-Thiazole Hybrids

Compounds like 9a–9e () integrate benzimidazole and triazole-thiazole moieties. For instance, 9c includes a 4-bromophenyl-thiazole group, which introduces steric bulk and electron-withdrawing effects that may alter binding kinetics. Docking studies in suggest that such compounds adopt distinct orientations in active sites (e.g., interactions with residues via bromine or methoxy groups), a feature that could be extrapolated to the target compound’s behavior .

4,6-Biaryl-2-Thiopyridine Derivatives

Examples like 2c () replace the thiazole ring with a 4,6-biaryl-2-thiopyridine scaffold. The morpholino and methoxy groups in these compounds improve water solubility, addressing a common limitation of purely aromatic systems.

Pharmacological Activity and Bioisosteric Effects

The oxadiazole ring in analogs described in acts as a bioisostere for ester or carbamate groups, enhancing hydrogen-bonding capacity and metabolic stability. For example, 4a–4l derivatives exhibit increased activity due to oxadiazole’s electronegativity and conformational rigidity. In contrast, the target compound’s thiazole ring provides similar rigidity but with a sulfur atom that may participate in hydrophobic interactions .

Physicochemical Properties

Compound Class Key Substituents LogP* Solubility Bioactivity Insights Reference
Phenylthiazole-acetamide Phenyl, acetamide ~3.2 Moderate (PEG) Potential kinase inhibition
Triazinoindole-acetamide Bromophenyl, triazinoindole ~4.5 Low (DMSO) Enhanced halogen bonding
Benzimidazole-triazole Bromophenyl, methoxyphenyl ~3.8 Moderate (EtOH) Docking-proven binding modes
Biaryl-thiopyridine Morpholino, methoxy ~2.7 High (aqueous) Improved solubility

*Estimated LogP values based on substituent contributions.

Key Research Findings and Trends

Bioisosteric Optimization : The acetamide-thio group in the target compound mirrors strategies used in oxadiazole derivatives () to balance potency and stability.

Halogen Effects : Bromine in analogs like 27 () and 9c () highlights the role of halogens in enhancing target affinity.

Scaffold Flexibility : Replacement of thiazole with thiopyridine () demonstrates how scaffold variations can address solubility challenges without sacrificing activity.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF, DCM, or THFSolubility and reaction rate
Temperature25–60°C (thioether formation)Minimizes side reactions
Reaction Time4–12 hours (step-dependent)Ensures completion without degradation
PurificationColumn chromatography (silica gel) or recrystallizationRemoves unreacted intermediates

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Basic Research Focus
Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry :

  • ¹H NMR :
    • Thiazole protons: δ 7.2–7.8 ppm (aromatic) .
    • Acetamide methyl group: δ 2.1–2.3 ppm .
    • Thioether (-S-) linkage: Adjacent protons show splitting patterns due to restricted rotation .
  • ¹³C NMR :
    • Thiazole C-2 and C-4: δ 150–160 ppm .
    • Carbonyl groups (acetamide): δ 168–172 ppm .
  • IR :
    • N-H stretch: ~3300 cm⁻¹ (amide).
    • C=O stretch: ~1650–1700 cm⁻¹ .
  • HRMS : Molecular ion peak matching the exact mass (e.g., C₁₃H₁₂N₂O₂S₂: calculated 292.03 g/mol) .

Validation : Cross-correlate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) often arise from:

  • Experimental Design Flaws :
    • Inconsistent cell lines or assay protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
    • Variable compound purity (validate via HPLC ≥95%) .
  • Mechanistic Complexity :
    • Off-target interactions (e.g., redox activity of the thioether group) .
    • Solubility differences in assay media (use DMSO controls ≤0.1% v/v) .

Q. Resolution Strategies :

Dose-Response Repetition : Conduct triplicate assays across multiple cell lines.

Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Metabolite Profiling : Identify degradation products via LC-MS under assay conditions .

What computational strategies are recommended for predicting the compound's interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., kinases, GPCRs). Focus on the thiazole and thioether moieties as key pharmacophores .
    • Validate docking poses with MD simulations (e.g., GROMACS, 100 ns trajectories) to assess stability .
  • QSAR Modeling :
    • Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Case Study : Docking of analogous compounds into the ATP-binding pocket of EGFR showed hydrogen bonding between the acetamide group and Lys721, explaining kinase inhibition .

How can structural modifications enhance the compound's bioactivity, and what functional groups are critical for SAR?

Advanced Research Focus
Key SAR Insights :

Functional GroupModification ImpactEvidence Source
Thiazole C-4 phenylElectron-withdrawing groups (e.g., -Cl) improve metabolic stability
Thioether linkageReplacing -S- with -SO₂- reduces cytotoxicity but lowers solubility
Acetamide moietyMethylation of the amide nitrogen enhances membrane permeability

Q. Design Workflow :

Virtual Screening : Generate derivatives using combinatorial libraries (e.g., Enamine REAL Space).

ADMET Prediction : Use SwissADME or ADMETLab 2.0 to prioritize compounds with favorable pharmacokinetics .

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